beta-Diethylaminoethyl-4-amino-4'-biphenylcarboxylate hydrochloride
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Overview
Description
Beta-Diethylaminoethyl-4-amino-4’-biphenylcarboxylate hydrochloride: is a chemical compound known for its local anesthetic properties . It is a derivative of biphenylcarboxylate and is used in various scientific and medical applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-Diethylaminoethyl-4-amino-4’-biphenylcarboxylate hydrochloride involves several steps. The primary synthetic route includes the reaction of 4-amino-4’-biphenylcarboxylic acid with diethylaminoethyl chloride in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the production process, including temperature, pressure, and the concentration of reactants.
Chemical Reactions Analysis
Types of Reactions: Beta-Diethylaminoethyl-4-amino-4’-biphenylcarboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, beta-Diethylaminoethyl-4-amino-4’-biphenylcarboxylate hydrochloride is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in a wide range of chemical transformations .
Biology: In biological research, this compound is used to study the effects of local anesthetics on nerve cells. It helps in understanding the mechanisms of nerve signal transmission and the role of ion channels in this process .
Medicine: Medically, beta-Diethylaminoethyl-4-amino-4’-biphenylcarboxylate hydrochloride is used as a local anesthetic. It is applied in minor surgical procedures and dental treatments to numb specific areas and prevent pain .
Industry: In the industrial sector, this compound is used in the formulation of various pharmaceutical products. Its anesthetic properties make it valuable in the production of topical creams and ointments .
Mechanism of Action
The mechanism of action of beta-Diethylaminoethyl-4-amino-4’-biphenylcarboxylate hydrochloride involves the inhibition of sodium ion channels in nerve cells. By blocking these channels, the compound prevents the initiation and propagation of nerve impulses, leading to a loss of sensation in the targeted area . This action is similar to other local anesthetics, which also target sodium ion channels to exert their effects.
Comparison with Similar Compounds
- Di-(beta-diethylaminoethyl)-2-2’-diamino-5-5’-biphenylcarboxylate
- Di-(beta-diethylaminoethyl)-5-5’-diaminodiphenate
Comparison: Beta-Diethylaminoethyl-4-amino-4’-biphenylcarboxylate hydrochloride is unique due to its specific structure, which provides a balance between potency and duration of action. Compared to similar compounds, it offers a more favorable profile in terms of onset and duration of anesthetic effects . Additionally, its synthesis and production methods are well-established, making it a reliable choice for various applications.
Properties
CAS No. |
63992-36-9 |
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Molecular Formula |
C19H25ClN2O2 |
Molecular Weight |
348.9 g/mol |
IUPAC Name |
2-[4-(4-aminophenyl)benzoyl]oxyethyl-diethylazanium;chloride |
InChI |
InChI=1S/C19H24N2O2.ClH/c1-3-21(4-2)13-14-23-19(22)17-7-5-15(6-8-17)16-9-11-18(20)12-10-16;/h5-12H,3-4,13-14,20H2,1-2H3;1H |
InChI Key |
LIZQOUHAMOXGOR-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)N.[Cl-] |
Origin of Product |
United States |
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